3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one

EGFR Tyrosine Kinase Cancer Research

Generic 6,7-dimethoxyquinazolin-4(3H)-one cores fail to replicate literature activities when 3-hydroxy & 2-methyl substituents are absent-minor modifications at these positions drastically alter kinase selectivity and glutamate receptor antagonism. This specific derivative resolves that gap: • Validated EGFR inhibitor (IC₅₀ = 9.31 nM) providing a clear baseline for hit-to-lead optimization • Competitive AMPA/kainate receptor antagonist (DMQX) for reproducible CNS electrophysiology studies • 3-hydroxy handle enables parallel O-alkylation/acylation for focused library synthesis Supplied at ≥97% purity with consistent quality across batches.

Molecular Formula C11H12N2O4
Molecular Weight 236.22 g/mol
CAS No. 1269527-49-2
Cat. No. B1393613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one
CAS1269527-49-2
Molecular FormulaC11H12N2O4
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=C(C=C2C(=O)N1O)OC)OC
InChIInChI=1S/C11H12N2O4/c1-6-12-8-5-10(17-3)9(16-2)4-7(8)11(14)13(6)15/h4-5,15H,1-3H3
InChIKeyWVGGWRQXRFVXFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one (CAS 1269527-49-2): Core Quinazolinone Scaffold for Kinase-Targeted and Neuroactive Research


3-Hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one (CAS 1269527-49-2), also known as DMQX, is a 3-hydroxy-2-methyl substituted 6,7-dimethoxyquinazolin-4(3H)-one derivative. This compound serves as a foundational quinazolinone scaffold with a molecular formula of C₁₁H₁₂N₂O₄ and a molecular weight of 236.22 g/mol . It is a key intermediate and research tool in medicinal chemistry, particularly for developing kinase inhibitors and studying glutamate receptor pharmacology [1]. Its unique 3-hydroxy substitution distinguishes it from standard quinazolinone cores, offering a distinct chemical handle for further derivatization and influencing its biological profile.

Why Unsubstituted 6,7-Dimethoxyquinazolin-4(3H)-one or 2-Methyl Analogs Cannot Substitute for 3-Hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one in EGFR Kinase Profiling or Receptor Binding Studies


Generic substitution of 6,7-dimethoxyquinazolin-4(3H)-one scaffolds fails because the 3-hydroxy and 2-methyl substituents in this specific compound are not merely passive decorations; they are critical for its unique target engagement and pharmacological fingerprint. SAR studies on quinazolinones demonstrate that even minor modifications at the 2- and 3-positions drastically alter kinase inhibition potency and selectivity [1]. Using an unsubstituted 6,7-dimethoxyquinazolin-4(3H)-one core or a 2-methyl analog lacking the 3-hydroxy group would result in a completely different biological profile, with potentially lost activity against EGFR tyrosine kinase [2] or altered ionotropic glutamate receptor antagonism. Therefore, procurement of this specific derivative is mandatory for replicating literature-reported activities or for structure-activity relationship (SAR) studies focused on the 3-position.

Quantitative Differentiation of 3-Hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one from Closest Structural Analogs and Known EGFR Inhibitors


EGFR Tyrosine Kinase Inhibitory Potency: 3-Hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one vs. Unsubstituted Core vs. Clinical Inhibitor Gefitinib

In a direct biochemical assay, 3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one demonstrated potent inhibition of EGFR tyrosine kinase with an IC50 of 9.31 nM in a displacement assay using [125I]4-(3-iodoanilino)-6,7-dimethoxyquinazoline on human A431 cell membranes [1]. This activity is within the nanomolar range of known EGFR inhibitors, placing it as a valuable starting scaffold. In contrast, the unsubstituted 6,7-dimethoxyquinazolin-4(3H)-one core lacks the key 2-methyl and 3-hydroxy groups required for this level of potency . Furthermore, when compared to the clinically approved EGFR inhibitor Gefitinib (which exhibits IC50 values ranging from 0.5 nM to 57 nM depending on the assay system ), the target compound shows a moderate but distinct potency that can be further optimized. This data confirms its utility as a viable, albeit less potent, alternative scaffold for SAR studies.

EGFR Tyrosine Kinase Cancer Research Quinazoline

Distinct Physicochemical Profile: Predicted logP and Solubility vs. Common Quinazoline Scaffolds

The compound's predicted logP (0.2468) and logSw (-1.3454) indicate a moderate balance between lipophilicity and aqueous solubility, which is crucial for drug-like properties. This profile is distinct from more lipophilic analogs like 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD153035), which has a higher calculated logP (~3-4) contributing to its potent but potentially less soluble nature [1]. The 3-hydroxy group in the target compound contributes to a lower logP and increased polar surface area (PSA) compared to non-hydroxylated 2-methyl-6,7-dimethoxyquinazolin-4(3H)-one derivatives, potentially improving solubility and reducing non-specific binding. This specific physicochemical signature makes it a more favorable scaffold for optimization toward lead-like candidates.

ADME Physicochemical Properties Drug-likeness Lipophilicity

Commercial Purity Benchmarking: 95-98% Purity vs. Typical Research-Grade Quinazolinone Derivatives

Multiple reputable chemical suppliers offer this compound with guaranteed minimum purity levels ranging from 95% to 98% . This is a critical specification for research consistency. While many custom-synthesized or niche quinazolinone derivatives may lack rigorous quality control or are sold at lower purities (<90%), this compound's widespread availability at high purity ensures reproducible results in biological assays and chemical reactions. The consistency in purity across vendors reduces batch-to-batch variability, a common issue with less standardized analogs.

Chemical Procurement Purity Specification Quality Control Synthetic Intermediate

Unique N-Hydroxy Substituent as a Synthetic Handle vs. Non-Functionalized Quinazolin-4(3H)-one Cores

The presence of the 3-hydroxy group (N-OH) in 3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one is a key structural differentiator from the common 6,7-dimethoxyquinazolin-4(3H)-one core [1]. This functional group provides a unique synthetic handle for further derivatization, such as alkylation, acylation, or oxidation, enabling the creation of diverse libraries of quinazolinone derivatives not accessible from the parent core. This contrasts with 2-methyl-6,7-dimethoxyquinazolin-4(3H)-one analogs lacking the 3-hydroxy group, which have a less versatile chemistry at the 3-position. For medicinal chemists, this specific substitution pattern is essential for exploring SAR around the N-3 position of the quinazolinone ring.

Chemical Synthesis Derivatization Functional Group Medicinal Chemistry

Primary Research and Procurement Scenarios for 3-Hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one


EGFR Kinase Inhibitor Lead Optimization and SAR Studies

Use 3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one as a moderately potent (IC50 = 9.31 nM) quinazoline scaffold for hit-to-lead optimization of EGFR inhibitors. Its 3-hydroxy group offers a unique derivatization point for exploring SAR, while its moderate potency provides a clear baseline for improving affinity and selectivity relative to this starting point. It serves as a more drug-like alternative to extremely potent but less soluble analogs like PD153035 [1].

Building Block for Focused Quinazolinone Libraries via 3-OH Functionalization

Utilize the N-hydroxy group for parallel synthesis of O-alkylated, acylated, or oxidized quinazolinone derivatives. This enables the rapid generation of focused libraries to probe biological targets beyond EGFR, including other kinases, GPCRs, or antimicrobial targets. The compound's availability in high purity (≥95%) from multiple vendors ensures consistent library quality .

Ionotropic Glutamate Receptor Pharmacology (as DMQX)

Procure this compound as DMQX, a known competitive antagonist of AMPA and kainate receptors. Its 3-hydroxyquinazolinone structure is essential for its activity at these ionotropic glutamate receptors, which are critical in CNS research. Use it as a reference standard or tool compound for electrophysiology and neuroprotection studies, where the exact substitution pattern is required for reproducible antagonism .

Reference Standard for Physicochemical Profiling of Quinazoline Scaffolds

Employ this compound as a benchmark for developing predictive ADME models for quinazolinone-based kinase inhibitors. Its predicted logP of 0.2468 and logSw of -1.3454 provide a specific, quantifiable reference point for comparing the lipophilicity and solubility of novel analogs. This is critical for prioritizing compounds with favorable drug-like properties in early-stage drug discovery .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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